molecular formula C9H14F2N2 B1434420 (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1859143-20-6

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B1434420
CAS No.: 1859143-20-6
M. Wt: 188.22 g/mol
InChI Key: FZWHNKROZZQPLV-UHFFFAOYSA-N
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Description

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound characterized by the presence of a difluoropropyl group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropropylamine and 1-methyl-1H-pyrrole.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the pyrrole derivative.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, while minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles such as thiols or amines can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: H₂ with Pd/C or other suitable reducing agents.

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the difluoropropyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These compounds may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoropropyl group can enhance binding affinity and selectivity, while the pyrrole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoroethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with an ethyl group instead of a propyl group.

    (2,2-Difluoropropyl)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with an ethyl group on the pyrrole ring.

    (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-3-yl)methyl]amine: Similar structure but with the substitution at the 3-position of the pyrrole ring.

Uniqueness

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the specific positioning of the difluoropropyl group and the 1-methyl-1H-pyrrole moiety. This combination provides a distinct set of chemical and biological properties that are not easily replicated by other similar compounds. The presence of two fluorine atoms can significantly alter the electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2/c1-9(10,11)7-12-6-8-4-3-5-13(8)2/h3-5,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWHNKROZZQPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CN1C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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